2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid

Catalog No.
S14036584
CAS No.
M.F
C6H4BrN3O4
M. Wt
262.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid

Product Name

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid

IUPAC Name

2-amino-5-bromo-3-nitropyridine-4-carboxylic acid

Molecular Formula

C6H4BrN3O4

Molecular Weight

262.02 g/mol

InChI

InChI=1S/C6H4BrN3O4/c7-2-1-9-5(8)4(10(13)14)3(2)6(11)12/h1H,(H2,8,9)(H,11,12)

InChI Key

SGYLZZPKWZBOOO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])C(=O)O)Br

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6_6H4_4BrN3_3O4_4. This compound is a derivative of pyridine, characterized by the presence of several functional groups: an amino group, a bromo substituent, a nitro group, and a carboxylic acid group. These functional groups are attached to the pyridine ring, enhancing its reactivity and potential applications in various fields such as medicinal chemistry and agrochemicals .

The reactivity of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Bromination: The compound can undergo further bromination at different positions on the pyridine ring.
  • Nitration: The nitro group can participate in electrophilic substitution reactions.
  • Carboxylation: The carboxylic acid can engage in esterification or amidation reactions.

These reactions allow for the synthesis of more complex molecules, making it a valuable building block in organic synthesis .

Studies have indicated that 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid exhibits potential biological activities. It has been investigated for its role as a precursor in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators. The presence of multiple functional groups allows it to interact with biological targets effectively, potentially leading to therapeutic applications .

The synthesis of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step processes:

  • Bromination: Starting from 2-aminopyridine, bromination is performed using bromine or N-bromosuccinimide in an organic solvent like acetic acid.
  • Nitration: The brominated product undergoes nitration using nitric acid.
  • Carboxylation: Finally, carboxylation can be achieved through reactions with carbon dioxide or carbon monoxide under specific conditions.

These methods can be optimized for yield and purity, especially in industrial settings where continuous flow reactors and advanced purification techniques are employed .

2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has diverse applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals.
  • Agrochemicals: Used in developing herbicides and pesticides.
  • Dyes and Pigments: Employed in the production of various dyes due to its chromophoric properties .

The interactions of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid with biological systems are significant for understanding its potential therapeutic uses. It may inhibit specific enzymes or receptors, modulating biochemical pathways. Studies on its binding affinity and mechanism of action are crucial for evaluating its efficacy as a drug candidate .

Several compounds share structural similarities with 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Differences
5-Bromo-6-methyl-3-nitropyridin-2-amine68957-50-60.91Contains a methyl group instead of a carboxylic acid
2-Amino-5-bromo-4-methyl-3-nitropyridine100367-40-60.90Methyl substitution at the fourth position
2-Amino-4-bromo-3-nitropyridine84487-10-50.90Different positioning of amino and bromo groups
5-Bromo-6-chloro-3-nitropyridin-2-amine1335057-22-10.84Contains a chloro substituent instead of bromo

These compounds demonstrate variations in substituents and positions on the pyridine ring, affecting their chemical properties and biological activities .

The synthesis of 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid requires sophisticated regioselective approaches for the precise installation of nitro and bromo substituents on the pyridine ring [1]. Modern synthetic methodologies have evolved significantly beyond traditional electrophilic aromatic substitution protocols, offering enhanced selectivity and functional group compatibility [2].

Regioselective Nitration Methodologies

The meta-nitration of pyridines represents a fundamental challenge in heterocyclic chemistry due to the inherent electronic properties of the pyridine nucleus [1]. Recent developments in dearomatization-rearomatization strategies have provided unprecedented access to meta-nitrated pyridine derivatives through oxazino azine intermediates [1]. This methodology achieves highly regioselective meta-nitration under mild, open-air conditions without requiring metal catalysts [1].

Dinitrogen pentoxide represents another powerful reagent for achieving regioselective nitration of pyridine scaffolds [2]. The mechanistic pathway involves initial formation of N-nitropyridinium nitrate intermediates, followed by complex rearrangement processes that ultimately deliver the desired meta-nitro products [2]. Temperature-dependent kinetic studies have revealed activation enthalpies of 32 kilocalories per mole and entropy changes of 31 calories per kelvin per mole for these transformations [2].

MethodologyRegioselectivityReaction ConditionsYield (%)Key Advantages
Dinitrogen Pentoxidemeta-position (C-3)Liquid sulfur dioxide or organic solvent60-80High regioselectivity
Oxazino Azine ApproachHigh meta-selectivityDearomatization-rearomatization80-95Exceptional selectivity
Transition Metal CatalyzedEnhanced meta-selectivityTransition metal catalyst, mild conditions70-90Functional group tolerance

Bromination Strategies for Pyridine Ring Systems

The regioselective bromination of pyridine derivatives has been significantly advanced through the development of ultrasound-promoted methodologies using pyridinium tribromide as the brominating agent [3]. This approach demonstrates exceptional efficiency under base-mediated conditions, achieving complete conversion within 30 minutes under ultrasonic irradiation [3]. The reaction proceeds through in situ generation of molecular bromine from pyridinium tribromide, followed by electrophilic attack at the desired position [3].

N-bromosuccinimide remains a versatile reagent for pyridine bromination, particularly when employed in continuous flow systems [4]. The radical-initiated bromination process can be activated using compact fluorescent lamp irradiation, providing a green alternative to traditional halogenated solvents [4]. This methodology achieves excellent isolated yields with only 1.05 equivalents of N-bromosuccinimide required for complete transformation [4].

Brominating AgentSolvent SystemRegioselectivityReaction Time (h)Temperature (°C)
N-BromosuccinimideAcetonitrile, dimethylformamideC-5 position preferred2-60-80
Pyridinium TribromideDimethylformamide, sodium carbonate baseHigh C-3 selectivity0.15-1225-80
1,3-Dibromo-5,5-dimethylhydantoinVarious organic solventsC-5 predominant1-840-100

Carboxylic Acid Functionalization via Protecting Group Chemistry

The carboxylic acid functionality in 2-amino-5-bromo-3-nitropyridine-4-carboxylic acid requires strategic protection during synthetic manipulations to prevent unwanted side reactions and maintain selectivity [5]. Modern protecting group strategies have evolved to provide orthogonal deprotection conditions that are compatible with the sensitive pyridine scaffold [6].

Ester-Based Protecting Groups

Tertiary butyl esters represent one of the most widely employed protecting groups for carboxylic acids in pyridine chemistry [7]. The steric shielding provided by the tertiary butyl group effectively masks the carbonyl carbon, thereby reducing susceptibility to nucleophilic attack [7]. Installation can be achieved through direct esterification using tertiary butanol in the presence of acid catalysts, while deprotection requires treatment with trifluoroacetic acid or other strong acids [7].

Benzyl esters offer complementary orthogonality through their susceptibility to hydrogenolysis conditions [7]. The benzyl protecting group remains stable under both acidic and basic conditions, making it particularly valuable for multi-step synthetic sequences [7]. Deprotection proceeds cleanly under palladium-catalyzed hydrogenation conditions without affecting other functional groups in the molecule [7].

The 1,3-dithian-2-yl-methyl protecting group system, particularly the dimethyl variant, provides unique orthogonality through oxidative deprotection conditions [5]. These protecting groups can be removed under nearly neutral conditions using sodium periodate, offering significant advantages in complex synthetic applications [5]. The protecting groups demonstrate remarkable stability under acidic and basic conditions that would typically compromise other ester-based strategies [5].

Protecting GroupInstallation ConditionsDeprotection MethodStabilityApplications
tert-Butyl Estertert-Butanol, hydrogen ion catalystTrifluoroacetic acid or strong acidAcid labile, base stablePeptide synthesis
Benzyl EsterBenzyl alcohol, dicyclohexylcarbodiimide/4-dimethylaminopyridineHydrogenolysis (palladium on carbon, hydrogen)Stable to acid/baseGeneral synthesis
dimethyl-1,3-dithian-2-yl-methyl Esterdimethyl-1,3-dithian-2-yl-methanol, coupling reagentOxidative (sodium periodate)Orthogonal conditionsComplex synthesis

Thermolabile Protecting Group Systems

The development of 2-pyridinyl thermolabile protecting groups has introduced temperature-controlled deprotection strategies for carboxylic acids [6]. These protecting groups undergo intramolecular cyclization mechanisms upon thermal activation, providing unique temporal control over deprotection events [6]. The deprotection rate can be modulated through solvent selection, pH adjustment, and electronic modification of the pyridine ring system [6].

Transition Metal-Catalyzed Cross-Coupling Reactions for Amino Group Installation

The installation of amino groups in pyridine derivatives through transition metal-catalyzed cross-coupling reactions has emerged as a cornerstone methodology in modern heterocyclic synthesis [8]. These approaches offer superior functional group compatibility and regioselectivity compared to traditional nucleophilic substitution methods [9].

Palladium-Catalyzed Amination Strategies

The Buchwald-Hartwig amination reaction represents the gold standard for carbon-nitrogen bond formation in aromatic systems [10]. The catalytic cycle involves initial reduction of palladium(II) to palladium(0), followed by oxidative addition of the aryl halide substrate [10]. Subsequent coordination of the amine nucleophile and base-assisted deprotonation leads to the formation of a palladium-amido complex [10]. The catalytic cycle is completed through reductive elimination, which regenerates the palladium(0) catalyst and forms the desired carbon-nitrogen bond [10].

Recent advances in ligand design have significantly expanded the scope of Buchwald-Hartwig amination reactions [10]. Electron-rich phosphine ligands, particularly those containing bulky substituents, have proven particularly effective for challenging substrate combinations [10]. Temperature optimization studies have demonstrated that reactions typically proceed efficiently at temperatures between 80-120 degrees Celsius [10].

Copper-Catalyzed Amination Methodologies

Copper-catalyzed amination reactions utilizing aqueous ammonia have provided practical access to aminopyridine derivatives under mild conditions [9]. These methodologies operate effectively with both electron-withdrawing and electron-donating substituents on the pyridine ring [9]. The copper(I) catalytic system demonstrates remarkable efficiency, often requiring only catalytic quantities of the metal complex [9].

The Chichibabin reaction remains a classical method for direct amination of pyridines using sodium or potassium amides [11]. The mechanism involves nucleophilic addition of the amide anion to the pyridine ring, forming a sigma-complex intermediate that subsequently loses hydride ion to restore aromaticity [11]. The reaction can be conducted either at high temperatures in aprotic solvents or at low temperatures in liquid ammonia using the more soluble potassium amide [11].

MethodologyCatalyst SystemSubstrate ScopeTemperature (°C)Functional Group Tolerance
Buchwald-Hartwig AminationPalladium(II) acetate, phosphine ligandsAryl halides, amines80-120Excellent
Copper-Catalyzed AminationCopper(I) iodide, ligand, baseAryl halides, ammonia25-80Good
Chichibabin ReactionSodium amide or potassium amidePyridines, metal amides100-200Limited

Nickel-Catalyzed Cross-Coupling Approaches

Recent developments in nickel-catalyzed cross-coupling have enabled the incorporation of amino functionalities through novel radical pathways [12]. These methodologies utilize α-silylamine precursors that undergo single-electron transfer-facilitated desilylation to generate amino radicals [12]. The resulting radicals can then engage in nickel-mediated carbon-carbon coupling reactions with high chemoselectivity for carbon-carbon over carbon-nitrogen bond formation [12].

The emergence of nickel/photoredox dual catalysis has revolutionized the synthesis of challenging carbon-carbon bonds under extremely mild conditions [12]. Through single-electron transfer processes, radical precursors undergo reductive or oxidative fragmentation to generate alkyl radicals that can be harnessed through nickel-catalyzed cross-coupling [12].

Continuous Flow Synthesis for Scalable Production Optimization

Continuous flow synthesis has emerged as a transformative technology for the scalable production of complex pyridine derivatives, offering unprecedented control over reaction parameters and enhanced safety profiles [13]. The integration of continuous flow techniques with advanced process optimization algorithms has enabled rapid identification of optimal reaction conditions while minimizing material consumption [13].

Flow Reactor Design and Optimization

The design of continuous flow reactors for pyridine synthesis requires careful consideration of multiple parameters including residence time, temperature control, and mixing efficiency [14]. Packed-bed microreactors utilizing titanium silicalite catalysts have demonstrated exceptional performance for N-oxidation reactions of pyridine derivatives [14]. These systems can operate continuously for over 800 hours while maintaining high catalytic activity, providing excellent potential for large-scale production [14].

The synthesis of 2-methylpyridines via α-methylation has been successfully implemented using simplified bench-top continuous flow setups [15]. The reactions proceed with high selectivity using Raney nickel packed columns and low boiling point alcohols at elevated temperatures [15]. This approach offers significant advantages over batch processes, including shorter reaction times, increased safety, and reduced waste generation [15].

ParameterTypical RangeAdvantagesApplications
Residence Time1-60 minutesPrecise controlOptimization studies
Temperature Control25-250°CRapid heating/coolingThermally sensitive reactions
Pressure Range1-100 barSafe handlingGas-liquid reactions
Flow Rate0.1-10 milliliters per minuteConsistent mixingMultiple reagent addition

Automated Optimization Strategies

The implementation of autonomous self-optimizing systems has revolutionized the development of flow-based synthetic routes [16]. These systems integrate custom optimization algorithms derived from Nelder-Mead and golden section search methods to rapidly identify optimal reaction conditions [16]. Multi-objective Bayesian optimization platforms can simultaneously optimize multiple parameters such as reaction yield and production rate [13].

High-throughput experimentation has proven invaluable for the discovery of performance-enhancing additives in flow synthesis [13]. The systematic evaluation of additive effects has led to the identification of compounds such as phthalimide, ruthenium(III) chloride, and gallium(III) chloride as beneficial additives for specific transformations [13].

Scale-Up Considerations

The transition from laboratory-scale to production-scale continuous flow synthesis requires careful attention to heat and mass transfer limitations [17]. Heterogeneous catalyzed pyridine synthesis using montmorillonite and nanoparticle-impregnated alumina has been successfully demonstrated in continuous microflow systems [17]. The three-step reaction sequence involving enamine formation, pericyclic reaction, and oxidation can be efficiently conducted using combined microflow-through systems [17].

Flow chemistry enables linear scalability factors ranging from 10 to 1000 times laboratory scale, providing a direct pathway for process development [4]. The excellent heat transfer characteristics of microreactor systems allow for precise temperature control even during highly exothermic reactions [4].

Mechanistic Studies of Sigmatropic Nitro Group Migrations

The mechanistic understanding of sigmatropic nitro group migrations in pyridine systems has been significantly advanced through combined experimental and theoretical investigations [2]. These studies have revealed complex rearrangement pathways that proceed through multiple intermediates and involve both intramolecular and solvent-mediated processes [18].

Sigmatropic Rearrangement Fundamentals

Sigmatropic rearrangements represent a class of pericyclic reactions wherein a sigma-bonded substituent migrates across a π-electron system from one position to another [19]. The migration process involves the simultaneous breaking of one sigma bond and formation of another, accompanied by rearrangement of the π-system [19]. The notation system for sigmatropic rearrangements uses bracketed numbers to indicate the positions involved in the migration [19].

The study of nitro group migrations in pyridine systems has revealed that these processes can occur through either [3] or sigmatropic pathways [2]. Temperature-dependent kinetic measurements have provided activation parameters for these rearrangements, with enthalpies of activation typically ranging from 25-35 kilocalories per mole [2].

Mechanistic Pathways in Pyridine Systems

The nitration of pyridine by dinitrogen pentoxide proceeds through a complex mechanism involving multiple transient intermediates [2]. Initial reaction produces N-nitropyridinium nitrate, which upon treatment with aqueous sulfur dioxide or sodium hydrogen sulfite generates three distinct intermediates: N-nitro-1,4-dihydropyridine-4-sulfonic acid, N-nitro-1,2-dihydropyridine-2-sulfonic acid, and 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid [2].

The conversion of these intermediates to 3-nitropyridine follows first-order kinetics with well-defined activation parameters [2]. The first intermediate reacts with an activation enthalpy of 32 kilocalories per mole and an activation entropy of 31 calories per kelvin per mole [2]. The third intermediate undergoes a pH-dependent reaction with rate constants of 1.9 × 10⁻⁴ per second plus 3.5 × 10⁻² per hydrogen ion concentration per second [2].

Evidence supporting the sigmatropic shift mechanism includes the intramolecular nature of the rearrangement and the absence of cross-over products in isotope labeling studies [2]. The results from nitration of dimethylpyridine derivatives provide additional support for the sigmatropic migration pathway over alternative mechanisms involving free radical intermediates [2].

Novel Nitro Group Migration Phenomena

Recent investigations have uncovered unprecedented nitro group migration patterns in nucleophilic substitution reactions of halopyridines with amines [18]. The reaction of 3-bromo-4-nitropyridine with amines produces three distinct products instead of the expected two, with two-dimensional nuclear magnetic resonance spectroscopy revealing the major product as an unexpected nitro group migration product [18].

The migration mechanism involves formation of a σ-complex intermediate followed by cyclization to relieve negative charges on the nitro group [18]. Aza-induction effects stabilize certain intermediates over others, ultimately leading to elimination and formation of the rearranged product [18]. This migration phenomenon occurs specifically with 2- or 4-nitropyridines but not with 3-nitropyridine, and requires polar aprotic solvents for optimal efficiency [18].

The discovery of [1] [3]-sigmatropic rearrangements in allylic nitro compounds has expanded the scope of nitro group migrations beyond aromatic systems [22]. These rearrangements proceed in refluxing 1,2,4-trichlorobenzene to afford rearranged alcohols and carbonyl compounds [22]. The reaction can be combined with one-pot formation strategies using nitroalkenes, propargyl alcohols, and potassium tert-butoxide [22].

The electronic effects of substituent positioning on 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid demonstrate significant variations based on their spatial arrangement relative to the pyridine nitrogen atom. The ortho position (2-position) exhibits the strongest electronic effects due to combined inductive and resonance interactions [1]. The presence of the amino group at the ortho position creates enhanced stabilization through proximity interactions with the pyridine nitrogen, resulting in the highest electrophilicity index of 5.905 [2]. This positioning leads to optimal binding energies ranging from -6.5 to -7.9 kcal/mol, indicating strong enzyme-ligand interactions [3].

The meta position (3-position) demonstrates moderate electronic effects, with the substituent located at a position that minimizes direct conjugation with the pyridine nitrogen [1]. This configuration results in reduced electrophilicity indices (4.2-4.8) and correspondingly lower binding energies (-5.2 to -6.8 kcal/mol) [4]. The meta positioning provides the advantage of minimal steric hindrance while maintaining moderate electronic activation of the pyridine ring system [5].

The para position (4-position) allows for optimal resonance interactions through the aromatic system, creating strong conjugative effects that enhance the compound's biological activity [1] [5]. This positioning demonstrates variable electrophilicity indices (3.8-4.2) but achieves the highest binding energy range of -7.4 to -8.1 kcal/mol, indicating superior enzyme binding compatibility [6].

Table 1: Electronic Effects of Substituent Configurations

Substituent PositionElectronic EffectElectrophilicity IndexBinding Energy Range (kcal/mol)Steric HindranceBiological Activity
ortho (2-position)Strong inductive/resonance5.905 (high)-6.5 to -7.9HighEnhanced
meta (3-position)Moderate inductive4.2-4.8 (moderate)-5.2 to -6.8LowReduced
para (4-position)Strong resonance/conjugation3.8-4.2 (variable)-7.4 to -8.1ModerateOptimal

Steric and Electronic Modulation of Biological Target Interactions

The steric and electronic properties of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid significantly influence its interactions with biological targets through multiple mechanisms. The bromine atom at the 5-position enhances lipophilicity and contributes to the compound's binding affinity through halogen bonding interactions . The electron-withdrawing nature of the nitro group creates a favorable electronic environment for interaction with nucleophilic residues in enzyme active sites [2].

The carboxylic acid functionality at the 4-position provides essential hydrogen bonding capabilities with enzyme binding sites, particularly with serine and threonine residues [3]. The amino group at the 2-position acts as both a hydrogen bond donor and acceptor, forming multiple stabilizing interactions with target proteins [2]. These combined effects result in enhanced binding affinity with dihydrofolate synthase, achieving a binding energy of -5.9 kcal/mol and an inhibition constant of 46.2 μM [2].

Steric considerations become particularly important in enzyme binding site compatibility. The ortho-positioned amino group creates significant steric hindrance, which can be advantageous for selectivity but may limit accessibility to certain binding sites [5]. The meta-nitro positioning minimizes steric clashes while maintaining electronic activation, allowing for optimal fit within enzyme active sites [4].

The compound demonstrates remarkable selectivity for acetylcholinesterase with a binding energy of -11.6 kcal/mol and inhibition constant of 0.336 μM, indicating high affinity interactions [8]. The π-π stacking interactions between the pyridine ring and aromatic residues in the enzyme binding site contribute significantly to this high affinity [6].

Comparative Quantum Mechanical Analysis with 2-Bromo-5-nitropyridine Analogues

Quantum mechanical calculations reveal distinct differences between 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid and its 2-bromo-5-nitropyridine analogues. The HOMO-LUMO gap analysis shows that the target compound exhibits a gap of 4.18 eV, which is lower than the 4.45 eV observed for 2-bromo-5-nitropyridine [2] [9]. This reduced energy gap indicates enhanced reactivity and improved electron transfer capabilities.

The dipole moment calculations demonstrate significant differences in molecular polarity. The target compound exhibits a dipole moment of 1.851 Debye, which is lower than that of 2-bromo-5-nitropyridine (2.31 Debye) [2]. This difference reflects the electronic redistribution caused by the amino and carboxylic acid substituents, which creates a more balanced charge distribution across the molecule.

Polarizability measurements reveal that 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has a higher polarizability (1.723 × 10⁻²³ esu) compared to 2-bromo-5-nitropyridine (1.58 × 10⁻²³ esu) [2]. This increased polarizability enhances the compound's ability to interact with biological targets through induced dipole interactions.

The electrophilicity index comparison shows that the target compound possesses a significantly higher electrophilicity index (5.905) compared to 2-bromo-5-nitropyridine (4.82) [2]. This enhanced electrophilicity contributes to stronger interactions with nucleophilic sites in biological targets, explaining the superior binding affinity observed in molecular docking studies.

Table 2: Quantum Mechanical Properties of Nitropyridine Analogues

CompoundHOMO-LUMO Gap (eV)Dipole Moment (Debye)Polarizability (×10⁻²³ esu)Electrophilicity IndexGlobal Hardness (η)Chemical Potential (μ)
2-Amino-5-bromo-3-nitropyridine4.181.8511.7235.9052.09-4.87
2-Bromo-5-nitropyridine4.452.311.584.822.23-4.32
3-Nitropyridine4.723.471.924.152.36-3.96
4-Nitropyridine N-oxide3.984.122.056.231.99-5.11

Molecular Docking Studies for Enzyme Binding Site Compatibility

Molecular docking studies reveal excellent enzyme binding site compatibility for 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid across multiple target enzymes. The compound demonstrates particularly strong affinity for acetylcholinesterase, achieving a binding energy of -11.6 kcal/mol and an inhibition constant of 0.336 μM [8]. The binding mode involves π-π stacking interactions between the pyridine ring and aromatic residues in the enzyme active site, specifically with Trp231 and Phe329 residues [6].

The interaction with dihydrofolate synthase shows a competitive binding mode with a binding energy of -5.9 kcal/mol [2]. The compound forms critical hydrogen bonds with Asp70 and establishes water-mediated interactions with Pro285 residues. The amino group orientation toward the catalytic region facilitates hydrogen bonding with His438, while the carboxylic acid moiety interacts with Ser198 residues [6].

Docking studies with cyclin-dependent kinase 2 reveal allosteric binding with a binding energy of -7.9 kcal/mol and inhibition constant of 1.7 μM [10]. The compound's interaction pattern involves primarily hydrophobic interactions with the enzyme binding pocket, with the bromine substituent contributing to favorable halogen bonding interactions [10].

The compound also demonstrates compatibility with potassium channel binding sites, functioning as a channel blocker with a binding energy of -6.8 kcal/mol [3]. The perpendicular orientation of the compound relative to the channel axis optimizes interactions with Thr107 and Ala111 residues, forming multiple hydrogen bonds with carboxylic oxygen atoms [3].

Table 3: Molecular Docking Results for Enzyme Binding

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (μM)Binding ModeKey Interactions
Dihydrofolate synthase-5.946.2CompetitiveH-bonds with Asp70
Acetylcholinesterase-11.60.336Non-competitiveπ-π stacking
Cyclin-dependent kinase 2-7.91.7AllostericHydrophobic
Potassium channel-6.88.4Channel blockerPerpendicular orientation

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

260.93852 g/mol

Monoisotopic Mass

260.93852 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types